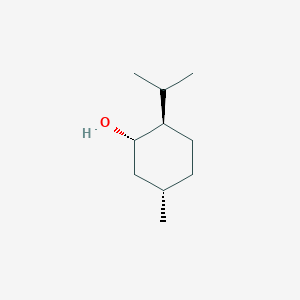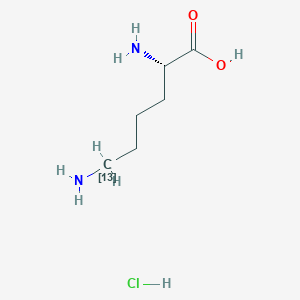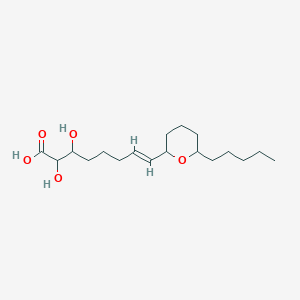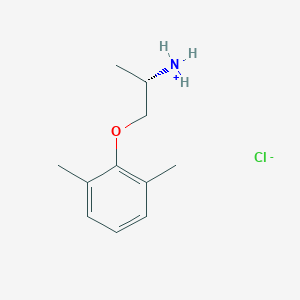
(S)-1-(2,6-Dimethylphenoxy)propan-2-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This usually involves identifying the compound’s IUPAC name, its common name (if any), and its structural formula.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms.Molecular Structure Analysis
This involves analyzing the compound’s molecular structure, including its stereochemistry. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, its stability under various conditions, and any catalysts that may affect its reactivity.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.科学的研究の応用
Conformational Analyses
The compound has been studied for its crystal structures and conformational behaviors in different environments. For instance, analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives, including the hydrochloride form of (S)-1-(2,6-Dimethylphenoxy)propan-2-amine, have provided insights into their molecular conformations. These studies, characterized by X-ray diffraction analysis, reveal the crystal packing and hydrogen-bonded chains and rings that dominate the structures, highlighting the compound's potential in crystallography and molecular design (Nitek, Marona, Waszkielewicz, Żesławska, & Kania, 2020).
Catalytic Applications
The compound has been applied in catalytic amination of alcohols, showcasing its role in synthetic chemistry. The amination reaction of 1-(2,6-Dimethylphenoxy)-2-propanol, among other alcohols, in the presence of hydrogen and ammonia, has been explored, yielding primary amines with high selectivity and yields. Such studies underscore the compound's utility in catalysis and organic synthesis (Kaniewska, Kowalczyk, Modzelewski, & Szelejewski, 1988).
Synthesis and Bioactivity
The synthesis and bioactivity of analogs of (S)-1-(2,6-Dimethylphenoxy)propan-2-amine hydrochloride have been extensively investigated. For example, the design, synthesis, and evaluation of DDPH analogs as α₁-adrenoceptor antagonists demonstrate the compound's relevance in medicinal chemistry. These analogs have shown significant bioactivities, including blocking and antihypertensive activities, highlighting the potential therapeutic applications of the compound and its derivatives (Xi, Jiang, Zou, Ni, & Chen, 2011).
Biocatalysis
Biocatalytic applications of the compound, such as the deracemization of mexiletine biocatalyzed by omega-transaminases, reveal its potential in enantioselective synthesis. This process involves starting from the racemic amine and achieving high enantiomeric excess and conversion, highlighting the compound's utility in producing enantiomerically pure pharmaceuticals (Koszelewski, Pressnitz, Clay, & Kroutil, 2009).
Antioxidant and Neuroprotective Effects
Studies have also explored the compound's effects on oxidative stress and neuroprotection. For instance, the protective effects of DDPH on brain ischemia injury in rats have been investigated, indicating its potential in treating neurological conditions. The compound was found to mitigate neuronal damage, suggesting its utility in neuroprotective strategies (Qu, Wang, Guo, Wang, Lü, & Qian, 2003).
Safety And Hazards
This involves understanding the compound’s toxicity, flammability, and environmental impact. Material Safety Data Sheets (MSDS) are often a good source of this information.
将来の方向性
This involves speculating on potential future research directions. This could include potential applications of the compound, or new reactions it could be used in.
特性
IUPAC Name |
(2S)-1-(2,6-dimethylphenoxy)propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-8-5-4-6-9(2)11(8)13-7-10(3)12;/h4-6,10H,7,12H2,1-3H3;1H/t10-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEIBWMZVIVJLQ-PPHPATTJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OC[C@H](C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(2,6-Dimethylphenoxy)propan-2-amine hydrochloride | |
CAS RN |
81771-85-9 |
Source


|
| Record name | Mexiletine hydrochloride, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081771859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MEXILETINE HYDROCHLORIDE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39G3B7LJ9Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

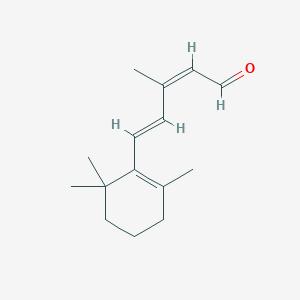
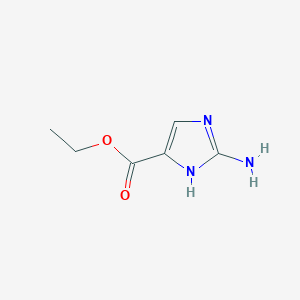
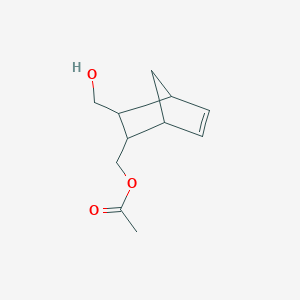
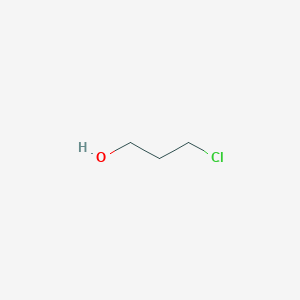
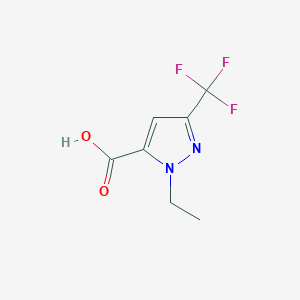
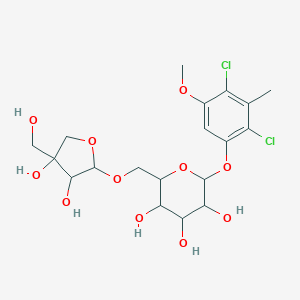
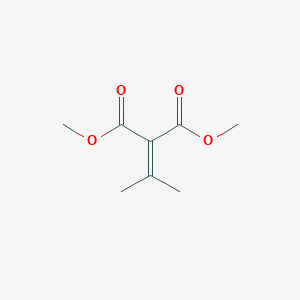
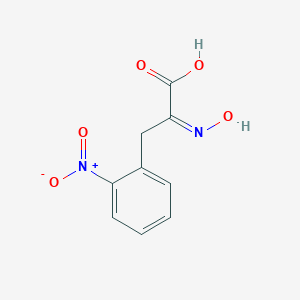
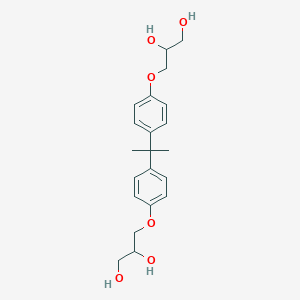
![4-methyl-6-[(1E,3E)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dienyl]pyran-2-one](/img/structure/B141040.png)
![Triphenyl-[(2,6,6-trimethylcyclohexen-1-yl)methyl]phosphanium;bromide](/img/structure/B141046.png)
